molecular formula C6H10ClF2N B2914205 (1R,5R)-1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride CAS No. 2307780-42-1

(1R,5R)-1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride

Cat. No. B2914205
CAS RN: 2307780-42-1
M. Wt: 169.6
InChI Key: HWDOTXJULJRZBR-DPIOYBAHSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reagents, reaction conditions, and yield. The analysis would also consider the efficiency and environmental impact of the synthesis process .


Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .


Chemical Reactions Analysis

This involves studying the compound’s reactivity. It would include information about any known reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This would include information about the compound’s melting point, boiling point, solubility, and stability. It might also include information about the compound’s spectral properties, such as its UV/Vis, IR, NMR, and mass spectra .

Scientific Research Applications

Synthesis Techniques

A novel and simple synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives highlights eco-friendly, efficient, and cost-effective methods using aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in water. This process underscores the potential for diverse applications in scientific research due to its excellent yield, short reaction time, and utilization of readily available materials (Ghorbani et al., 2016).

Chemical Rearrangements and Syntheses

Stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes showcase the versatility of this compound in creating a variety of functionalized derivatives. The use of Selectfluor and Deoxo-Fluor for rearrangements initiates a pathway for synthesizing alcohols and fluorides, expanding the scope of azabicyclo[3.1.0]hexane derivatives in chemical syntheses (Krow et al., 2004).

Fragmentation Reactions

The thermal instability and high reactivity of 1-aza-bicyclo[2.2.0]hexane lead to fragmentation reactions under certain conditions, offering insights into the strain and bond weakening in the bicyclic amine. This unusual reactivity provides a unique perspective on the compound's potential for generating novel chemical entities (Grob & Krasnobajew, 1964).

Non-Narcotic Analgesic Agents

1-Aryl-3-azabicyclo[3.1.0]hexanes have been explored as non-narcotic analgesic agents, demonstrating significant potential in the development of new pain management therapies. The synthesis process and the observed analgesic potency of these compounds, particularly bicifadine, provide a foundation for future clinical trials and pharmaceutical development (Epstein et al., 1981).

Modular Synthesis Approaches

The development of an expedient and modular approach to synthesizing 1-heteroaryl-3-azabicyclo[3.1.0]hexanes via Suzuki-Miyaura and Chan-Evans-Lam coupling reactions highlights the compound's relevance in pharmaceutical research. This methodology allows for the construction of compounds with significant interest to the industry, due to the broad compatibility with various aryl and heteroaryl bromides and chlorides (Harris et al., 2017).

Mechanism of Action

If the compound is biologically active, the mechanism of action would describe how the compound interacts with biological systems. This could include information about any receptors or enzymes the compound binds to, and the physiological effects of this binding .

Safety and Hazards

This would include information about the compound’s toxicity, flammability, and environmental impact. It would also include any precautions that need to be taken when handling the compound .

Future Directions

This would involve a discussion of areas for future research. This could include potential applications of the compound, modifications that could be made to improve its properties, or new methods for its synthesis .

properties

IUPAC Name

(1R,5R)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N.ClH/c7-5(8)6-1-4(6)2-9-3-6;/h4-5,9H,1-3H2;1H/t4-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDOTXJULJRZBR-DPIOYBAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@]1(CNC2)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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